Structural Differentiation: 5-Oxopyrrolidine vs. Pyrrolidine Core Defines a Distinct Hydrogen-Bonding Pharmacophore
The target compound (CAS 1396808-41-5) incorporates a 5-oxopyrrolidine (pyrrolidinone) ring, whereas the closest commercial analog N-(1-cyclopropylpyrrolidin-3-yl)-2-(trifluoromethyl)benzamide (CAS 1281097-67-3) contains a fully saturated pyrrolidine without the oxo substituent . The carbonyl oxygen in the target compound contributes an additional hydrogen bond acceptor (total HBA count: 5 vs. 4 for the des-oxo analog) and alters the local polarity and conformational preferences of the central scaffold [1]. This difference is topologically meaningful in kinase ATP-binding pockets where backbone amide contacts often dictate inhibitor pose and residency time.
| Evidence Dimension | Hydrogen Bond Acceptor Count / Scaffold Oxidation State |
|---|---|
| Target Compound Data | 5 H-bond acceptors; 5-oxopyrrolidine scaffold; molecular formula C15H15F3N2O2 [1] |
| Comparator Or Baseline | N-(1-cyclopropylpyrrolidin-3-yl)-2-(trifluoromethyl)benzamide (CAS 1281097-67-3): 4 H-bond acceptors; unoxidized pyrrolidine scaffold; molecular formula C15H17F3N2O |
| Quantified Difference | Δ = +1 H-bond acceptor; +1 oxygen atom; difference of 16 Da in molecular weight |
| Conditions | Computed molecular properties from chemical structures; no comparative biological assay data available in public domain |
Why This Matters
The additional hydrogen bond acceptor can establish specific polar contacts with kinase hinge residues or ordered water networks that are unavailable to the des-oxo analog, potentially translating to altered target selectivity—a critical consideration when selecting building blocks for focused kinase inhibitor libraries.
- [1] PubChem. N-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide. Compound Summary CID 71789201. Computed Properties section. Accessed 2026-04-30. View Source
